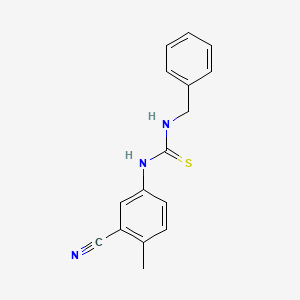

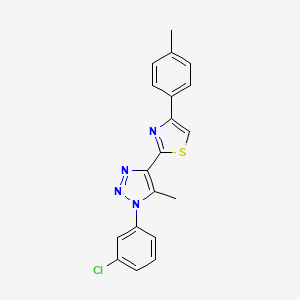

![molecular formula C22H27N3O3 B2367532 N-[1-(1-丁基苯并咪唑-2-基)乙基]-3,4-二甲氧基苯甲酰胺 CAS No. 850921-46-9](/img/structure/B2367532.png)

N-[1-(1-丁基苯并咪唑-2-基)乙基]-3,4-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide” is a complex organic compound that contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The presence of a butyl substituent in the N position does not significantly affect the conjugation and structural organization of benzimidazole .Molecular Structure Analysis

The benzimidazole core is planar and shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The X-ray crystal structure analysis of selected benzimidazole derivatives has shown that the benzimidazole unit is almost planar .Chemical Reactions Analysis

Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The presence of a butyl substituent in the N position does not significantly affect this type of bond .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The presence of a butyl substituent in the N position does not significantly affect these properties .科学研究应用

- 苯并咪唑衍生物已被研究作为潜在的抗癌剂。它们通过干扰细胞分裂和诱导癌细胞凋亡而表现出细胞毒性作用。 研究人员已经合成了多种苯并咪唑衍生物,并筛选了它们的抗肿瘤活性 .

- 包括我们感兴趣的化合物在内的苯并咪唑类化合物已被证明有望作为抗炎剂。 它们可以调节炎症通路并减少炎症,使其与类风湿性关节炎和其他炎症性疾病等疾病相关 .

- 一些苯并咪唑衍生物表现出抗病毒活性。 例如,取代的苯并咪唑已被探索作为针对呼吸道合胞病毒 (RSV) 和乙型肝炎病毒 (HBV) 的潜在药物 。进一步的研究可以探索我们特定化合物的抗病毒潜力。

- 苯并咪唑类化合物已被研究其调节血压的能力。 它们的血管扩张特性使其成为抗高血压药物开发的有趣候选药物 .

- 苯并咪唑衍生物具有抗氧化活性,可以帮助保护细胞免受氧化应激并防止自由基造成的损害。 这些特性在衰老、神经退行性疾病和整体健康方面具有相关性 .

- 苯并咪唑类化合物已被研究其对原生动物感染(如疟疾和利什曼病)和细菌病原体的有效性。 我们的化合物可能会表现出类似的作用,尽管需要进行具体的研究 .

抗癌特性

抗炎活性

抗病毒应用

抗高血压作用

抗氧化特性

抗原生动物和抗菌活性

作用机制

Mode of Action

It is known that benzimidazole derivatives, which this compound is a part of, can interact easily with the biopolymers of the living system due to their structural similarity with naturally occurring nucleotides .

Biochemical Pathways

Benzimidazole derivatives have been associated with a wide range of biological activities, including anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . The exact pathways and downstream effects would depend on the specific target of the compound.

Pharmacokinetics

The compound’s predicted boiling point is 5749±330 °C, and its predicted density is 112±01 g/cm3 . These properties could potentially impact the compound’s bioavailability.

Result of Action

Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .

未来方向

Benzimidazole and its derivatives have become an important synthon in the development of new drugs . Future research may focus on the development of novel benzimidazole derivatives with enhanced therapeutic properties and minimal side effects. The broad range of biological activities exhibited by benzimidazole derivatives suggests that they have significant potential for the development of new therapeutic agents .

属性

IUPAC Name |

N-[1-(1-butylbenzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-5-6-13-25-18-10-8-7-9-17(18)24-21(25)15(2)23-22(26)16-11-12-19(27-3)20(14-16)28-4/h7-12,14-15H,5-6,13H2,1-4H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJWJBMXNUICBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

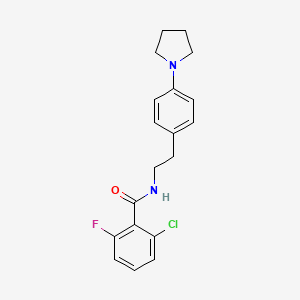

![2-chloro-N-{5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2367449.png)

![6-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2367450.png)

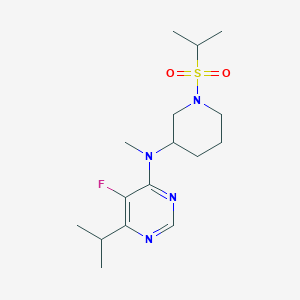

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2367451.png)

![2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2367453.png)

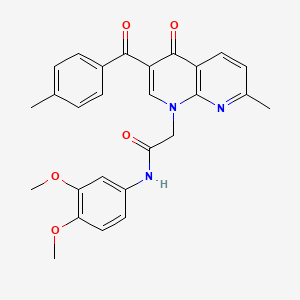

![N-(2,4-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2367455.png)

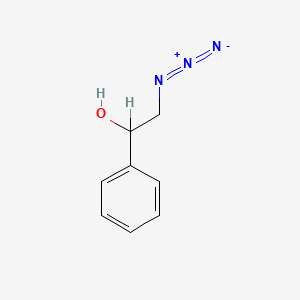

![(Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2367461.png)

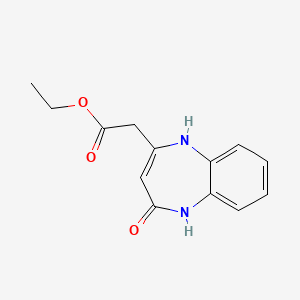

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide](/img/structure/B2367470.png)